molecular formula C8H6BrNO5 B12867705 Methyl 6-bromo-3-hydroxy-2-nitrobenzoate

Methyl 6-bromo-3-hydroxy-2-nitrobenzoate

Cat. No.: B12867705
M. Wt: 276.04 g/mol
InChI Key: SOKBCUBYARNLOO-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-hydroxy-2-nitrobenzoate is an organic compound with a complex structure that includes bromine, hydroxyl, and nitro functional groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-3-hydroxy-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl salicylate to introduce the nitro group. This is followed by bromination to add the bromine atom. The hydroxyl group is usually introduced through a subsequent hydrolysis step. Each of these steps requires specific reagents and conditions:

    Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures.

    Bromination: Employing bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Hydrolysis: Conducted under acidic or basic conditions to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-hydroxy-2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH).

Major Products

    Oxidation: Formation of a carbonyl compound (e.g., aldehyde or ketone).

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Methyl 6-bromo-3-hydroxy-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-hydroxy-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine and hydroxyl groups can participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-3-nitrobenzoate: Similar structure but lacks the bromine atom.

    Methyl 4-methyl-3-nitrobenzoate: Contains a methyl group instead of a bromine atom.

    Methyl 2-amino-3-nitrobenzoate: Contains an amino group instead of a hydroxyl group.

Uniqueness

Methyl 6-bromo-3-hydroxy-2-nitrobenzoate is unique due to the presence of all three functional groups (bromine, hydroxyl, and nitro) on the benzoate ester. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

IUPAC Name

methyl 6-bromo-3-hydroxy-2-nitrobenzoate

InChI

InChI=1S/C8H6BrNO5/c1-15-8(12)6-4(9)2-3-5(11)7(6)10(13)14/h2-3,11H,1H3

InChI Key

SOKBCUBYARNLOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])O)Br

Origin of Product

United States

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